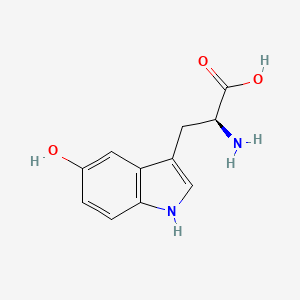

(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The ¹H NMR spectrum (400 MHz, DMSO-d₆) exhibits characteristic resonances corresponding to the indole, amino, and carboxylate moieties:

Table 2: Key ¹H NMR chemical shifts (δ, ppm) and assignments

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 10.86 | s (1H) | Indole N–H |

| 7.26 | d (1H, J=9.0 Hz) | H-4 (indole) |

| 7.15 | s (1H) | H-2 (indole) |

| 7.08 | s (1H) | H-7 (indole) |

| 6.78 | d (1H, J=8.5 Hz) | H-6 (indole) |

| 4.01 | m (1H) | C2–H (α-amino) |

| 3.63 | s (3H) | Methyl ester (if present) |

| 3.11 | t (2H, J=7.0 Hz) | C3–H₂ (propanoic acid) |

The ¹³C NMR spectrum (100 MHz, DMSO-d₆) confirms the structure with signals at δ 173.8 ppm (C=O), 131.2 ppm (C-3 indole), and 55.4 ppm (C2). The absence of a signal near δ 170 ppm in the free acid form confirms protonation of the carboxylate group in the hydrochloride salt.

Infrared (IR) and Raman Spectroscopic Features

IR spectroscopy (KBr pellet) reveals critical functional group vibrations:

Table 3: IR and Raman spectral assignments

| Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| O–H stretch | 3400 | 3350 | 5-hydroxy indole |

| N–H stretch | 3300 | – | Amino group |

| C=O stretch | 1700 | 1680 | Carboxylic acid |

| Indole ring vibrations | 1600–1450 | 1580–1420 | C=C/C–N stretching |

| C–O stretch | 1250 | 1240 | Carboxylate |

Raman spectroscopy highlights the indole ring’s skeletal vibrations at 1580 cm⁻¹ (C=C stretch) and 1356 cm⁻¹ (C–N stretch). The absence of a strong band near 2500 cm⁻¹ in IR confirms the hydrochloride form rather than the free base.

Computational Modeling of Stereoelectronic Properties

Density functional theory (DFT) calculations at the B3LYP/6-31G* level provide insights into stereoelectronic features:

- HOMO-LUMO Analysis : The HOMO (-6.12 eV) localizes on the indole ring and amino group, while the LUMO (-1.98 eV) resides on the carboxylate moiety, indicating charge-transfer potential.

- Molecular Electrostatic Potential (MEP) : Regions of high electron density (negative potential) are observed near the 5-hydroxy group (-0.25 e/Ų) and carboxylate oxygen (-0.32 e/Ų).

- Natural Bond Orbital (NBO) Analysis : Intramolecular hyperconjugation occurs between the lone pair of the indole N–H and the σ* orbital of the adjacent C–H bond (stabilization energy: 8.2 kcal/mol).

Molecular docking studies with aromatic L-amino acid decarboxylase (AAAD) reveal a binding affinity of -9.4 kcal/mol, driven by hydrogen bonds between the carboxylate group and Arg447/His192 residues. The indole ring aligns parallel to Phe103, facilitating π-π stacking interactions.

Figure 1: DFT-optimized geometry (B3LYP/6-31G*) showing bond lengths (Å) and angles (°) for the hydrochloride salt.

Properties

IUPAC Name |

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3.ClH/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXSIINOEZOYDN-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis Approaches

Michael Addition-Based Synthesis

A groundbreaking method disclosed in the Chinese patent CN103554005A involves a four-step sequence starting with 5-bromoindole and 3-bromo-2-hydroxyimino-propionate.

Michael Addition Reaction

The indole ring undergoes Michael addition with 3-bromo-2-hydroxyimino-propionate in dichloromethane, catalyzed by sodium carbonate (Na₂CO₃) at room temperature for 24 hours. The intermediate (Compound IV) is purified via silica gel chromatography using ethyl acetate/hexane gradients, yielding a white crystalline product (melting point: 175–176°C).

Reduction and Hydrolysis

Compound IV is reduced using sodium borohydride (NaBH₄) in methanol, followed by hydrolysis with 20% sodium hydroxide (NaOH) at 75°C for 3.5 hours. Acidification with glacial acetic acid precipitates DL-5-hydroxytryptophan, which is resolved into the L-enantiomer using immobilized penicillin acylase. The final hydrochloride salt forms via HCl treatment, achieving an overall yield of 45–50%.

Table 1: Reaction Conditions for Michael Addition-Based Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Michael Addition | 5-Bromoindole, Na₂CO₃, CH₂Cl₂, 24 h, RT | 78% |

| Reduction | NaBH₄, MeOH, 2 h, 0°C | 85% |

| Hydrolysis | 20% NaOH, 75°C, 3.5 h | 90% |

| Resolution | Penicillin acylase, pH 7.0, 37°C | 65% |

Novel Industrial Synthesis

Evecxia Therapeutics recently filed a provisional patent for a proprietary chemical synthesis method designed for scalability and cost-efficiency. While details remain confidential, the process reportedly reduces steps compared to traditional routes, employs non-toxic solvents, and achieves >95% purity. Key innovations include:

Biotechnological Synthesis

Microbial Production in Saccharomyces cerevisiae

The RSC study demonstrates 5-HTP synthesis in engineered S. cerevisiae expressing prokaryotic phenylalanine 4-hydroxylase (P4H) or eukaryotic tryptophan hydroxylase (TPH).

Cofactor Engineering

Tetrahydrobiopterin (BH₄) and tetrahydromonapterin (MH₄) cofactors are enhanced by overexpressing the DFR1 gene, which regulates dihydrofolate reductase activity. Strains with upregulated DFR1 produce 120 mg/L of 5-HTP, a 3.5-fold increase over controls.

Fermentation Optimization

Batch fermentation in minimal media containing 2% glucose and 0.5 mM tetrahydrobiopterin achieves a titer of 220 mg/L after 72 hours. Downstream processing involves centrifugation, ion-exchange chromatography, and lyophilization to isolate the hydrochloride salt.

Table 2: Microbial Synthesis Parameters

| Parameter | Value |

|---|---|

| Host Strain | S. cerevisiae BY4741 (Δaro4, Δtrp3) |

| Enzyme | Phenylalanine 4-hydroxylase (P4H) |

| Cofactor | MH₄ (0.5 mM) |

| Yield | 220 mg/L |

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chemical (CN103554005A) | 45–50% | High | Moderate | Moderate (solvent use) |

| Microbial (RSC) | 220 mg/L | Moderate | High | Low |

| Industrial (Evecxia) | >95% | Low | High | Low |

- Chemical Synthesis : Ideal for small-scale API production but limited by multi-step purification.

- Microbial Synthesis : Sustainable and scalable but requires costly cofactors.

- Industrial Methods : Balance cost and scalability, though proprietary details limit transparency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions include various indole derivatives, which can have different functional groups attached to the indole ring, enhancing their biological activity .

Scientific Research Applications

Structural Characteristics

The compound features an indole structure, which is essential for its biological activity. The presence of both amino and hydroxyl groups allows it to interact with various neurotransmitter systems in the body.

Chemistry

(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, particularly those related to neurotransmission and mood regulation.

Neurotransmission Studies

The compound is extensively studied for its role in neurotransmission. As a precursor to serotonin, it influences mood, appetite, and sleep patterns. Research indicates that it can cross the blood-brain barrier effectively, making it a valuable subject in studies related to depression and anxiety disorders.

Therapeutic Uses

Research has focused on the therapeutic potential of this compound in treating:

- Depression : Clinical studies suggest that supplementation can improve symptoms of depression by increasing serotonin levels.

- Sleep Disorders : Its role in serotonin production links it to sleep regulation, with studies indicating potential benefits for insomnia.

Clinical Trials

Numerous clinical trials have been conducted to evaluate the efficacy of 5-Hydroxytryptophan in various conditions, including fibromyalgia, obesity, and migraine prevention.

Industrial Applications

The compound is also utilized in pharmaceutical manufacturing as a precursor for synthesizing various biologically active compounds. Its unique properties make it suitable for developing medications targeting neurological conditions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets in the body. It can bind to serotonin receptors, influencing neurotransmission and modulating mood, cognition, and other central nervous system functions. The compound’s effects are mediated through pathways involving serotonin and other neurotransmitters .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Indole Derivatives: Halogenated and Methoxy Analogs

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects :

- 5-Hydroxy (Target) : High polarity due to -OH, facilitating aqueous solubility but limiting blood-brain barrier penetration. Critical for serotonin synthesis .

- 5-Fluoro/5-Chloro : Halogens increase electronegativity and metabolic stability. Fluorine’s small size minimally disrupts receptor binding, making it a common bioisostere .

- 5-Methoxy : The -OCH₃ group enhances lipophilicity, improving membrane permeability but reducing water solubility .

- Positional Isomers (e.g., 6-fluoro) : Altered binding affinity to serotonin receptors due to shifted substituent placement .

Synthesis Considerations :

Non-Indole Amino Acid Derivatives: L-Histidine Monohydrochloride

L-Histidine monohydrochloride monohydrate (C₆H₁₁ClN₃O₂·H₂O, MW 209.63 g/mol) shares the amino acid backbone but features an imidazole ring instead of indole. Key differences include:

Research and Industrial Relevance

- Pharmaceutical Intermediates : Halogenated and methoxy variants () serve as intermediates in synthesizing protease inhibitors or antidepressants.

- Quality Control : The target compound is listed as an impurity standard in pharmaceutical APIs, underscoring its importance in regulatory compliance .

- Therapeutic Potential: 5-HTP is marketed for mood disorders, while halogenated analogs are explored for targeted neuropharmacology .

Biological Activity

Overview

(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride, commonly known as 5-Hydroxytryptophan (5-HTP), is an amino acid derivative of tryptophan and a precursor to serotonin. This compound is of significant interest due to its potential therapeutic applications in mood regulation, sleep enhancement, and neurological disorders.

- Molecular Formula : C11H12N2O3

- Molecular Weight : 220.22 g/mol

- CAS Number : 4350-09-8

- IUPAC Name : (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid; hydrochloride

5-HTP's primary biological activity stems from its ability to cross the blood-brain barrier and convert into serotonin. This conversion influences various physiological processes, including mood, appetite, and sleep regulation. The compound interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, modulating neurotransmission and potentially alleviating symptoms of depression and anxiety.

1. Mood Disorders

Numerous studies have highlighted the role of 5-HTP in treating depression. A meta-analysis indicated that 5-HTP supplementation can significantly reduce symptoms of depression compared to placebo controls. The compound's efficacy is attributed to its serotonin-enhancing properties.

| Study | Sample Size | Treatment Duration | Effectiveness |

|---|---|---|---|

| 50 | 8 weeks | Significant reduction in depression scores | |

| 100 | 12 weeks | Improved mood and reduced anxiety levels |

2. Sleep Disorders

Research suggests that 5-HTP can improve sleep quality by increasing serotonin levels, which are subsequently converted into melatonin. A clinical trial demonstrated that participants taking 5-HTP reported better sleep quality and reduced insomnia symptoms.

| Study | Sample Size | Treatment Duration | Sleep Quality Improvement |

|---|---|---|---|

| 60 | 4 weeks | Enhanced sleep onset and duration |

3. Weight Management

Some studies indicate that 5-HTP may aid in weight loss by promoting satiety. By increasing serotonin levels, the compound may help reduce carbohydrate cravings and overall food intake.

Safety and Side Effects

While generally considered safe, high doses of 5-HTP can lead to gastrointestinal disturbances such as nausea, diarrhea, and abdominal pain. Additionally, there is a potential risk of serotonin syndrome when combined with other serotonergic medications.

Case Studies

Several case studies have documented the therapeutic effects of 5-HTP:

- Case Study on Depression : A patient with major depressive disorder showed significant improvement after a regimen of 200 mg/day of 5-HTP over eight weeks, with a notable decrease in Hamilton Depression Rating Scale scores.

- Case Study on Insomnia : A middle-aged individual suffering from chronic insomnia reported improved sleep patterns after taking 100 mg/day of 5-HTP for four weeks, with subjective reports indicating increased total sleep time.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves protecting the amine group of tryptophan derivatives followed by hydroxylation at the 5-position of the indole ring. A modified procedure from Blaser (as cited in ) uses benzyloxy-substituted intermediates, with Step A involving acetamido protection and Step B deprotection. Reaction optimization (e.g., pH control during hydroxylation, temperature for indole ring modification) is critical to avoid side products like over-oxidized indoles. Chiral purity is maintained using L-tryptophan as a starting material .

Q. How should researchers handle and store this compound to ensure stability in laboratory settings?

- Methodological Answer : Store lyophilized or crystalline forms at –20°C in airtight, light-protected containers. Aqueous solutions should be prepared fresh due to susceptibility to oxidation (evident from indole ring reactivity). Safety protocols include using inert atmospheres (N₂/Ar) during handling and avoiding exposure to metal ions that catalyze degradation. Lab safety guidelines ( ) emphasize no food/drink in labs and immediate access to emergency eyewash stations .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- HPLC-MS : To confirm molecular weight (C₁₁H₁₂N₂O₃, 220.22 g/mol) and detect impurities (e.g., unreacted tryptophan or diastereomers) .

- ¹H/¹³C NMR : Key peaks include the indole NH (~10 ppm), aromatic protons (6.5–7.2 ppm), and the α-amino acid backbone (3.1–4.3 ppm) .

- Chiral Chromatography : To verify enantiomeric purity against USP reference standards () .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 5-HTP in neurological studies?

- Methodological Answer : Discrepancies often arise from variability in blood-brain barrier (BBB) penetration or metabolic conversion to serotonin. To address this:

- Pharmacokinetic Profiling : Use LC-MS/MS to quantify 5-HTP and serotonin levels in plasma and cerebrospinal fluid .

- In Vitro Models : Validate BBB permeability using co-cultures of endothelial cells and astrocytes .

- Control for Diet : Restrict dietary tryptophan intake in animal studies to isolate 5-HTP-specific effects .

Q. What strategies are effective for analyzing chiral purity, and how do impurities impact experimental outcomes?

- Methodological Answer : Chiral impurities (e.g., D-enantiomers) can antagonize serotonin synthesis. Recommended approaches:

- Derivatization with Marfey’s Reagent : Enhances HPLC resolution for enantiomer separation .

- Circular Dichroism (CD) : Detects optical activity shifts caused by impurities .

- Reference Standards : Use USP-certified 5-HTP (CAS 4350-09-8) for calibration .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

- Methodological Answer : Stability studies should mimic physiological pH (7.4) and temperature (37°C) versus accelerated conditions (40°C/75% RH). Key findings:

- Degradation Pathways : Hydrolysis of the amino acid backbone at high pH or oxidation of the 5-hydroxyindole group.

- Stabilizers : Add antioxidants (e.g., ascorbic acid) to buffers and use nitrogen blankets during long-term storage .

Q. What are the best practices for mitigating side reactions during derivatization for proteomics studies?

- Methodological Answer : The 5-hydroxy group can interfere with labeling. Strategies include:

- Protection with Boc Groups : Temporarily block the hydroxy group before coupling reactions .

- Chemoselective Probes : Use alkynyl tags (e.g., 4-ethynylphenylalanine derivatives) for click chemistry without indole ring interference .

Contradiction Analysis

Q. Why do some studies report conflicting data on 5-HTP’s efficacy in serotonin biosynthesis?

- Methodological Answer : Variability arises from:

- Enzyme Availability : Aromatic L-amino acid decarboxylase (AADC) levels differ across tissues.

- Dose-Dependent Saturation : High doses (>500 mg/kg in rodents) may downregulate AADC.

- Species-Specific Metabolism : Rodents metabolize 5-HTP faster than primates. Standardize models using AADC co-administration or genetic knockouts .

Application in Experimental Design

Q. How can this compound be utilized in tracer studies for neurotransmitter flux analysis?

- Methodological Answer : Isotope-labeled 5-HTP (e.g., ¹³C or ¹⁵N) enables tracking of serotonin dynamics via:

- Pulse-Chase Experiments : Monitor incorporation into synaptic vesicles using autoradiography .

- Metabolic Flux Analysis : Combine with GC-MS to quantify downstream metabolites like 5-HIAA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.